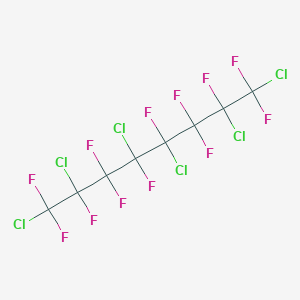
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to an octane backbone
Preparation Methods
The synthesis of 1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane typically involves multiple steps, starting with the chlorination and fluorination of an octane precursor. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of chlorine and fluorine atoms. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less chlorinated or fluorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying halogenated organic molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialized materials and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane can be compared with other similar compounds, such as:
Hexachlorobutadiene: Another highly chlorinated compound with different applications and reactivity.
Hexachloropropane: A compound with similar halogenation but different structural properties.
Hexachlorophosphazene: An inorganic compound with unique properties and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
647-20-1 |
|---|---|
Molecular Formula |
C8Cl6F12 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
1,2,4,5,7,8-hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane |
InChI |
InChI=1S/C8Cl6F12/c9-1(15,5(19,20)3(11,17)7(13,23)24)2(10,16)6(21,22)4(12,18)8(14,25)26 |
InChI Key |
DJYQXPORZLOESU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
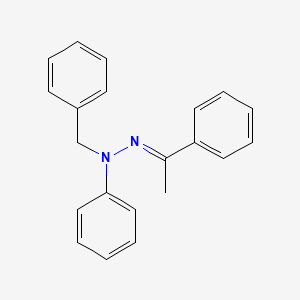
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
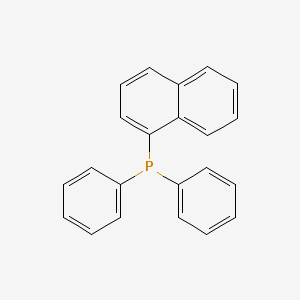
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
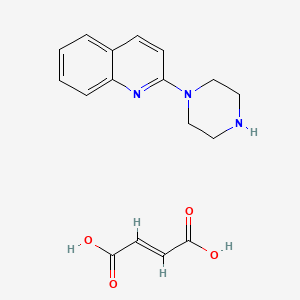
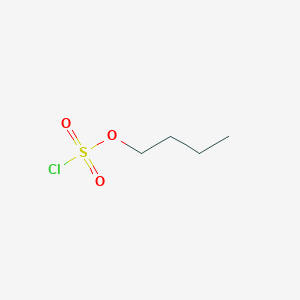
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
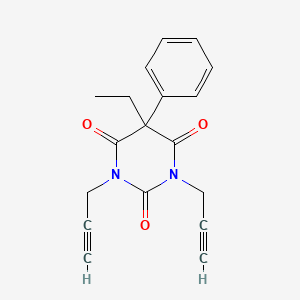
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
